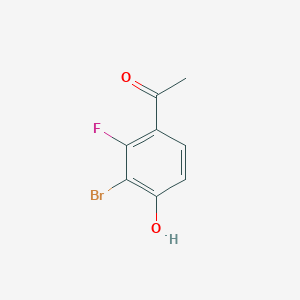
3'-Bromo-2'-fluoro-4'-hydroxyacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Bromo-2’-fluoro-4’-hydroxyacetophenone is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and hydroxyl functional groups. This compound is a crystalline yellow powder with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-fluoro-4’-hydroxyacetophenone can be achieved through selective bromination and fluorination of hydroxyacetophenone derivatives. One common method involves the bromination of 2-hydroxy-5-nitro-acetophenone in acetic acid . Another approach includes the use of dioxane dibromide in a dioxane-ethyl ether mixture at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and fluorination processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Bromo-2’-fluoro-4’-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted acetophenone derivatives.
Applications De Recherche Scientifique
3’-Bromo-2’-fluoro-4’-hydroxyacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of fragrances, resins, and polymers due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3’-Bromo-2’-fluoro-4’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms contribute to its reactivity and ability to form stable intermediates. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Fluoro-2’-hydroxyacetophenone: Similar in structure but lacks the bromine atom.
2-Bromo-3-hydroxyacetophenone: Contains a bromine atom but differs in the position of the hydroxyl group.
Bromo-4-fluoroacetophenone: Similar but lacks the hydroxyl group.
Uniqueness
3’-Bromo-2’-fluoro-4’-hydroxyacetophenone is unique due to the combination of bromine, fluorine, and hydroxyl groups in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H6BrFO2 |
|---|---|
Poids moléculaire |
233.03 g/mol |
Nom IUPAC |
1-(3-bromo-2-fluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)5-2-3-6(12)7(9)8(5)10/h2-3,12H,1H3 |
Clé InChI |
WAOFLDGLFLHQEN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1)O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


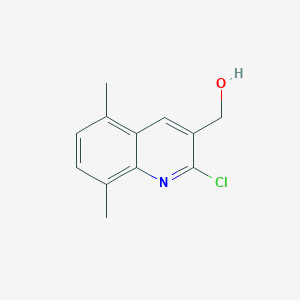
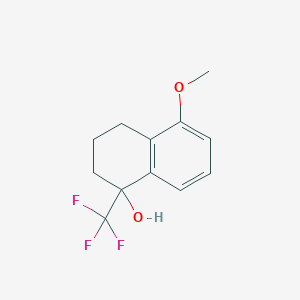
![Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)
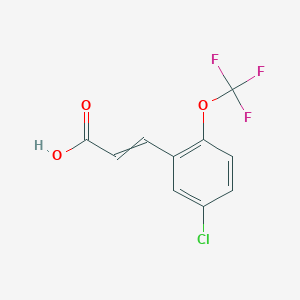
![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)
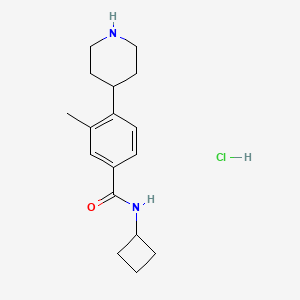
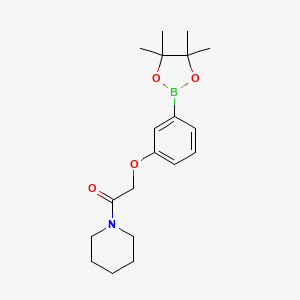
![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)
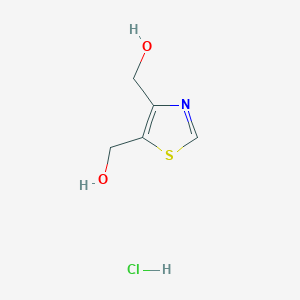
![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)
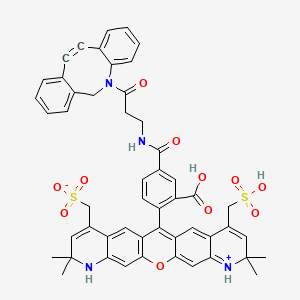
![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)

![3-[6-(tert-Butyl)-2-benzimidazolyl]aniline](/img/structure/B13718250.png)
